molecular formula C6H14ClNO3S B6185984 3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride CAS No. 2624119-20-4

3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride

Cat. No. B6185984
CAS RN: 2624119-20-4
M. Wt: 215.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride, also known as 3-amino-3-hydroxy-1-thio-1,1-dione hydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 204.6 g/mol and a melting point of 115-117°C. 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride is used as a reagent in the synthesis of various compounds, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride has been studied for its potential applications in a variety of scientific research fields. It has been used as a reagent in the synthesis of various compounds, including antibiotics, anti-cancer drugs, and other biologically active compounds. It has also been used to study the structure-activity relationships of various compounds, and to study the mechanism of action of various drugs.

Mechanism of Action

The exact mechanism of action of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of various drugs, and the inhibition of their activity can lead to increased drug concentrations in the body.
Biochemical and Physiological Effects
3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride has been studied for its biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-microbial, and anti-cancer activities. It has also been studied for its potential effects on the central nervous system, and has been shown to have neuroprotective and antidepressant effects.

Advantages and Limitations for Lab Experiments

3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is readily available from chemical suppliers. It is also easy to handle and store, and it is stable under a variety of conditions. However, it is important to note that 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride should be handled with caution, as it is a strong acid and can cause skin and eye irritation.

Future Directions

There are a number of potential future directions for research on 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride. These include further studies of its biochemical and physiological effects, as well as its potential applications in the synthesis of various compounds. Additionally, further studies could be conducted to investigate the mechanism of action of 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride, as well as its potential toxicity. Finally, further research could be conducted to identify potential new applications for 3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride, such as in the development of new drugs or treatments.

Synthesis Methods

3-(Aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride can be synthesized by reacting 3-amino-2-hydroxypropionaldehyde with hydrochloric acid. The reaction is carried out in aqueous solution at a temperature of 80°C and a pressure of 1 atm. The reaction yields the desired product in high yield, with a purity of 98%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride involves the reaction of 3-chloromethyl-3-hydroxy-1lambda6-thiane-1,1-dione with ammonia to form 3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-chloromethyl-3-hydroxy-1lambda6-thiane-1,1-dione", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloromethyl-3-hydroxy-1lambda6-thiane-1,1-dione is dissolved in a suitable solvent, such as methanol or ethanol.", "Step 2: Ammonia gas is bubbled through the solution at a temperature of around 50-60°C for several hours.", "Step 3: The reaction mixture is then cooled and the resulting solid is filtered and washed with a suitable solvent, such as diethyl ether or acetone.", "Step 4: The solid is then dissolved in a suitable solvent, such as water or ethanol.", "Step 5: Hydrochloric acid is added to the solution to form the hydrochloride salt of 3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione.", "Step 6: The resulting solid is filtered, washed with a suitable solvent, and dried to obtain the final product." ] }

CAS RN

2624119-20-4

Product Name

3-(aminomethyl)-3-hydroxy-1lambda6-thiane-1,1-dione hydrochloride

Molecular Formula

C6H14ClNO3S

Molecular Weight

215.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.